2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQMVWWDVLCBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide, identified by its CAS number 941984-72-1, is a thiazole-based compound that has garnered attention for its potential biological activities. The compound features a unique structure that combines a thiazole ring with a furan moiety and a chlorobenzyl group, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₂O₂S₂ |
| Molecular Weight | 378.9 g/mol |
| Structure | Structure |
Biological Activity Overview
Research indicates that compounds with thiazole structures exhibit a variety of biological activities, including antitumor , antimicrobial , and anticonvulsant properties. The specific biological activity of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide has not been extensively documented in literature; however, related compounds provide insight into its potential effects.
Antitumor Activity
Thiazole derivatives have shown promise as antitumor agents . For instance, studies on similar thiazole-containing compounds have reported significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been associated with increased activity. In one study, thiazole analogs exhibited IC₅₀ values less than those of standard chemotherapeutics like doxorubicin, indicating strong potential for further development in cancer therapies .
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives is well-documented. Compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticonvulsant Effects
Thiazole derivatives have also been studied for their anticonvulsant properties. For example, certain thiazole-based compounds have shown effectiveness in reducing seizure activity in animal models, with some exhibiting median effective doses significantly lower than traditional anticonvulsants like ethosuximide . This suggests that the compound may possess similar neuroprotective effects.
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives can often be linked to their structural components:
- Thiazole Ring : Essential for activity due to its ability to interact with biological targets.
- Chlorobenzyl Substituent : Enhances lipophilicity and may improve cellular uptake.
- Furan Moiety : Potentially contributes to unique interactions within biological systems.
Case Study 1: Antitumor Activity
A study evaluating various thiazole derivatives found that compounds with specific substitutions on the thiazole ring exhibited significant cytotoxicity against A431 and Jurkat cell lines. The IC₅₀ values ranged from 1.61 µg/mL to 1.98 µg/mL, suggesting strong antitumor potential .
Case Study 2: Antimicrobial Efficacy
In another investigation, thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that several compounds exhibited antimicrobial activity comparable to norfloxacin, underscoring the therapeutic potential of this class of compounds .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoacetophenone, KOH/EtOH, reflux | 65–70% | TLC, IR |
| Substitution | 4-Chlorobenzyl chloride, DMF, 70°C | 80% | H NMR |
| Alkylation | Furan-2-ylmethylamine, DCM, DCC, RT | 75% | HPLC, MS |
How is the compound structurally characterized?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity (e.g., thiazole C-H protons at δ 7.2–7.5 ppm, furan protons at δ 6.3–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 433.05) .
- X-ray crystallography : Resolves bond angles (e.g., S-C-S angle in thiazole: ~105°) and intramolecular hydrogen bonds (N-H···O, 2.1 Å) .
Advanced Research Questions
What in vitro models are appropriate for evaluating its biological activity?
- Antimicrobial assays : Broth microdilution (MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) .
- Anticancer screening : MTT assay on human cell lines (e.g., MCF-7, HepG2) with IC determination .
- Anti-inflammatory models : COX-2 inhibition assay using ELISA kits .
Q. Table 2: Biological Activity Data
| Activity | Model | IC/MIC | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12.5 µM | |
| Antibacterial | S. aureus | 8 µg/mL | |
| COX-2 inhibition | In vitro | 35% at 10 µM |
How can researchers resolve contradictions in biological activity data across studies?
- Cross-validation : Replicate assays under standardized conditions (e.g., same cell line passages, culture media) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl derivatives) .
- Dose-response curves : Use nonlinear regression to assess potency variability (e.g., Hill slopes) .
What computational methods predict its mechanism of action?
- Molecular docking : AutoDock Vina to simulate binding to targets (e.g., EGFR kinase, PDB ID: 1M17) with scoring functions (ΔG ≤ -8 kcal/mol) .
- Molecular dynamics (MD) simulations : GROMACS to evaluate binding stability (RMSD < 2 Å over 100 ns) .
- QSAR modeling : MLR analysis to correlate logP and IC (R > 0.85) .
How can synthesis yields be optimized for scale-up?
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry .
- Catalyst screening : Pd/C for Suzuki couplings (yield increase from 70% to 88%) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
Methodological Notes
- Contradiction analysis : Compare cytotoxicity data from MTT vs. trypan blue exclusion assays to rule out false positives .
- Stereochemical considerations : Use chiral HPLC to resolve enantiomers if racemization occurs during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
